molecular formula C8F16O B14277313 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene CAS No. 137741-06-1

1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene

Cat. No.: B14277313
CAS No.: 137741-06-1
M. Wt: 416.06 g/mol
InChI Key: IVTIHCNGYFTZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. It is used in various industrial applications due to its exceptional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene involves multiple steps, typically starting with the fluorination of precursor compounds. One common method involves the reaction of heptafluoropropyl iodide with a suitable pentene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can yield partially fluorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which are valuable intermediates in various chemical processes.

Scientific Research Applications

1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.

    Biology: Investigated for its potential use in drug development due to its unique interactions with biological molecules.

    Medicine: Explored as a contrast agent in medical imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene involves its interaction with molecular targets through fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high electronegativity and steric effects play a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,4,4,5,5,5-Nonafluoro-2-pentene
  • 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
  • 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane

Uniqueness

1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene stands out due to its heptafluoropropoxy group, which imparts unique chemical properties not found in other similar compounds. This structural feature enhances its reactivity and makes it suitable for specialized applications in various fields.

Properties

CAS No.

137741-06-1

Molecular Formula

C8F16O

Molecular Weight

416.06 g/mol

IUPAC Name

1,1,1,3,4,4,5,5,5-nonafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene

InChI

InChI=1S/C8F16O/c9-1(3(10,11)6(17,18)19)2(4(12,13)14)25-8(23,24)5(15,16)7(20,21)22

InChI Key

IVTIHCNGYFTZFH-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)OC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.